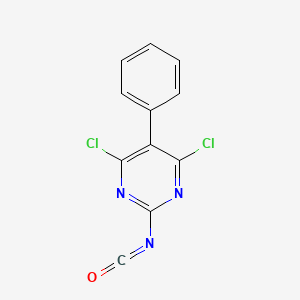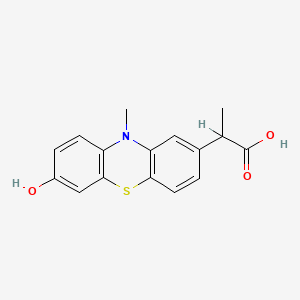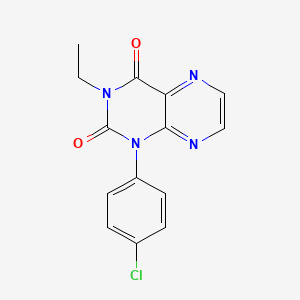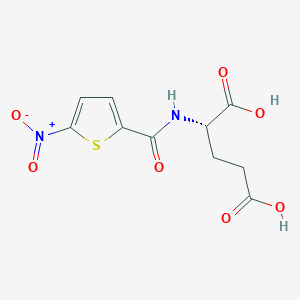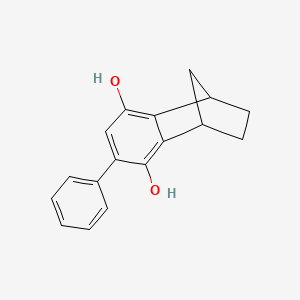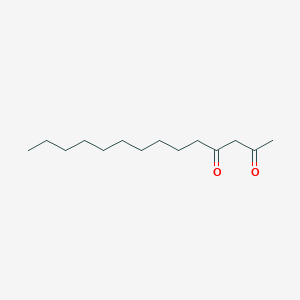
Dimethyl 2,5-diacetyl-3-cyanohexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-diacetyl-3-cyanohexanedioate is an organic compound with the molecular formula C12H15NO6 It is known for its unique structure, which includes two acetyl groups, a cyano group, and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-diacetyl-3-cyanohexanedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,5-diacetyl-3-cyanohexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are amines.
Substitution: The products depend on the substituent introduced, such as esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-diacetyl-3-cyanohexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dimethyl 2,5-diacetyl-3-cyanohexanedioate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. The acetyl groups may also be involved in acetylation reactions, affecting the activity of enzymes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,5-diacetyl-3-cyanopentanedioate
- Dimethyl 2,5-diacetyl-3-cyanobutanedioate
- Dimethyl 2,5-diacetyl-3-cyanopropanedioate
Uniqueness
Dimethyl 2,5-diacetyl-3-cyanohexanedioate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various research applications.
Propiedades
Número CAS |
65602-48-4 |
|---|---|
Fórmula molecular |
C13H17NO6 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
dimethyl 2,5-diacetyl-3-cyanohexanedioate |
InChI |
InChI=1S/C13H17NO6/c1-7(15)10(12(17)19-3)5-9(6-14)11(8(2)16)13(18)20-4/h9-11H,5H2,1-4H3 |
Clave InChI |
SSPHVTYJNLGPGD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC(C#N)C(C(=O)C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



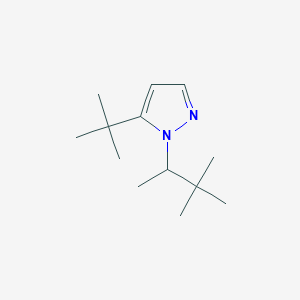
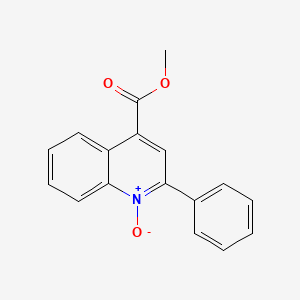

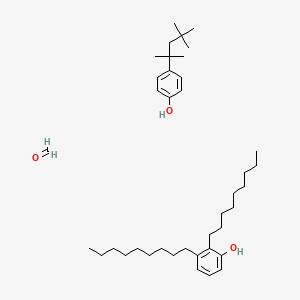
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
